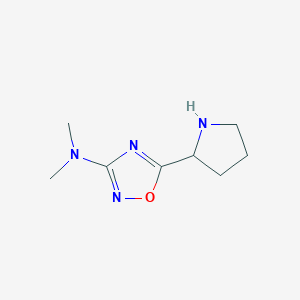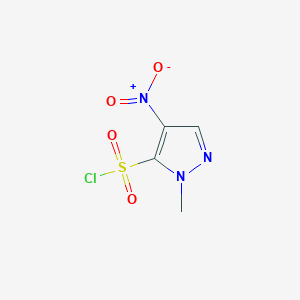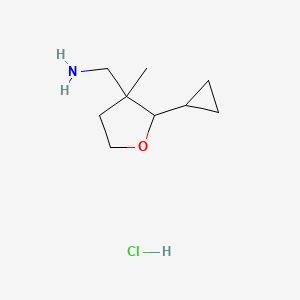
4-Bromo-3-fluoro-2,6-dimethylpyridine
Descripción general
Descripción
4-Bromo-3-fluoro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H7BrFN . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride, potassium acetate, and bis (pinacol)diborane in 1,4-dioxane at 100℃ in an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromo, fluoro, and methyl substituents .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Organic Chemistry
4-Bromo-3-fluoro-2,6-dimethylpyridine serves as a key intermediate in the synthesis of complex organic molecules and the development of novel chemical reactions. For instance, it has been utilized in the synthesis of fluorinated pyridines, which act as 19F NMR pH indicators, demonstrating significant shifts in chemical shifts with pH changes, suitable pKa values, and good water solubility, making them valuable tools in biochemical studies (Amrollahi, 2014). Additionally, its reactivity has been explored in C(sp3)–H alkenylation reactions, facilitating the stereoselective synthesis of trisubstituted alkenes, which are important building blocks in organic synthesis (Lopez et al., 2016).
Development of Diagnostic and Therapeutic Agents
The compound has found applications in the development of diagnostic tools and potential therapeutic agents. For example, the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides, including derivatives of this compound, opens new avenues for creating radiopharmaceuticals for PET imaging (Brugarolas et al., 2016).
Material Science and Nonlinear Optics
In material science, derivatives of this compound have been used to synthesize novel compounds with potential applications in nonlinear optics, an area of physics that deals with the interaction of light with materials in non-linear ways. This includes the development of materials for highly selective sensing of chemical species, demonstrating the versatility of this compound in contributing to the synthesis of materials with unique electronic and optical properties (Han et al., 2020).
Antioxidant Research
Moreover, this compound-related structures have been investigated for their antioxidant properties. The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, which share a similar structural motif, have revealed interesting antioxidant properties, marking the importance of such compounds in medicinal chemistry for developing chain-breaking antioxidants (Wijtmans et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKKLHFPOBVBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3726-08-7 | |
| Record name | 4-bromo-3-fluoro-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)







![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
